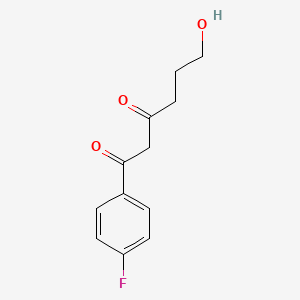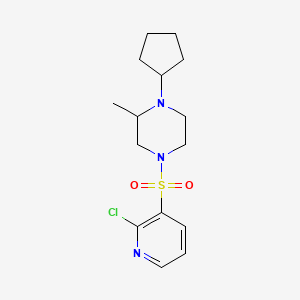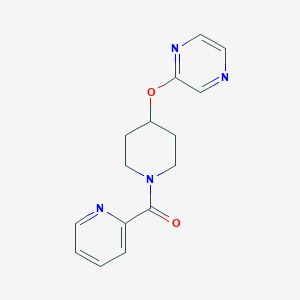
(4-(Pyrazin-2-yloxy)pipéridin-1-yl)(pyridin-2-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone, commonly referred to as PIPPM, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PIPPM belongs to the class of piperidine-containing compounds and has been found to exhibit promising pharmacological properties.
Applications De Recherche Scientifique
- Les dérivés de la pipéridine jouent un rôle crucial dans le développement de médicaments en raison de leur polyvalence structurale et de leur activité biologique. Des chercheurs ont exploré la synthèse de pipéridines substituées, y compris la pyridinylméthanone-pipéridine, en tant que candidats médicaments potentiels . Ces composés peuvent servir de blocs de construction pour la conception de nouveaux produits pharmaceutiques.
- Dans une étude de criblage, certains dérivés contenant la partie pyridinylméthanone-pipéridine ont montré une meilleure activité antifibrotique que les médicaments existants comme la pirfénidone. Ces résultats suggèrent des applications thérapeutiques potentielles dans les maladies fibrotiques .
- Les pyrido[3,4-g]quinazolines, qui incorporent l'échafaudage pyridinylméthanone-pipéridine, ont été identifiées comme des inhibiteurs puissants des protéines kinases telles que la kinase Cdc-like 1 (CLK1) et la kinase tyrosine régulée par la dualité 1A (DYRK1A) . Ces kinases sont impliquées dans la régulation du cycle cellulaire et la progression du cancer.
- Les chercheurs se sont concentrés sur le développement de méthodes de synthèse pour les cétones aromatiques, y compris les dérivés de pyridinylméthanone. L'oxydation Csp3-H catalysée par des métaux de transition a été explorée pour la synthèse efficace de ces composés . Ces cétones sont des intermédiaires précieux en chimie pharmaceutique.
Chimie médicinale et conception de médicaments
Activité antifibrotique
Inhibition des protéines kinases
Réactions d'oxydation et cétones aromatiques
Mécanisme D'action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound may also target Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of the bacteria.
Result of Action
Similar compounds have been found to be non-toxic to human cells , suggesting that the compound may have a favorable safety profile.
Action Environment
This compound has gained significant attention in scientific research, indicating its potential for further development.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(13-3-1-2-6-17-13)19-9-4-12(5-10-19)21-14-11-16-7-8-18-14/h1-3,6-8,11-12H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVJNFDFIAGMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

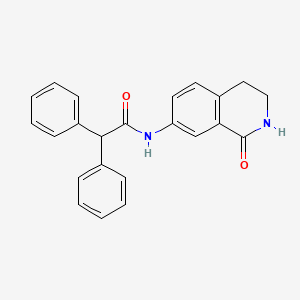
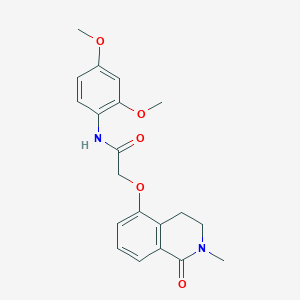
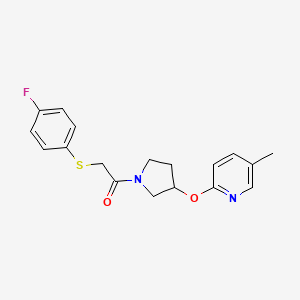
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)
![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)
![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)
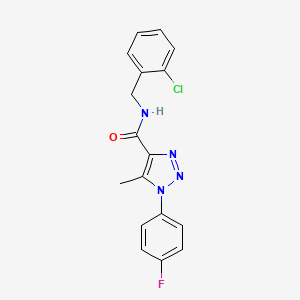
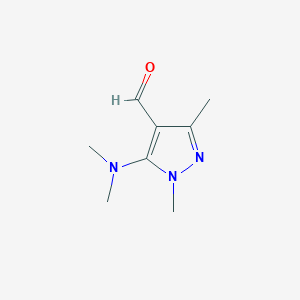
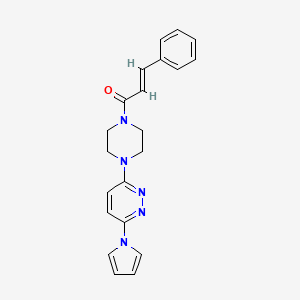
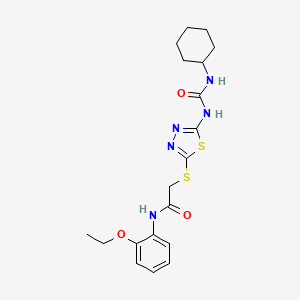
![1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2495886.png)
